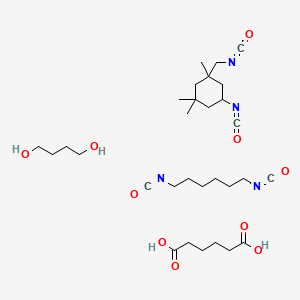

Butane-1,4-diol;1,6-diisocyanatohexane;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Butane-1,4-diol;1,6-diisocyanatohexane;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane” is a complex chemical entity composed of multiple functional groups. Each component of this compound has distinct properties and applications, making the overall compound versatile in various fields such as polymer chemistry, materials science, and industrial manufacturing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Butane-1,4-diol: : This compound can be synthesized through several methods, including the hydrogenation of maleic anhydride or succinic acid. Another common method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol .

-

1,6-diisocyanatohexane: : This compound is typically produced by the phosgenation of hexamethylene diamine. The reaction involves the use of phosgene gas, which reacts with hexamethylene diamine to form 1,6-diisocyanatohexane .

-

Hexanedioic acid: Another method involves the oxidative cleavage of cyclohexene with hydrogen peroxide .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane:

Industrial Production Methods

-

Butane-1,4-diol: : Industrially, butane-1,4-diol is produced using the Reppe process, which involves the reaction of acetylene with formaldehyde. Another method includes the hydrogenation of maleic anhydride .

-

1,6-diisocyanatohexane: : The industrial production of 1,6-diisocyanatohexane involves the phosgenation of hexamethylene diamine, which is carried out in large-scale chemical plants .

-

Hexanedioic acid:

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : This compound is produced industrially through the phosgenation of isophorone .

Análisis De Reacciones Químicas

Types of Reactions

-

Butane-1,4-diol: : This compound undergoes various reactions, including cyclization to form tetrahydrofuran, dehydrogenation to form butyrolactone, and esterification with carboxylic acids to form esters .

-

1,6-diisocyanatohexane: : This compound reacts with alcohols to form polyurethanes and with amines to form ureas .

-

Hexanedioic acid: : This compound undergoes typical carboxylic acid reactions, including esterification, amidation, and salt formation .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : This compound reacts with alcohols to form urethanes and with amines to form ureas .

Common Reagents and Conditions

-

Butane-1,4-diol: : Common reagents include phosphoric acid for cyclization and copper-based catalysts for dehydrogenation .

-

1,6-diisocyanatohexane: : Common reagents include alcohols and amines .

-

Hexanedioic acid: : Common reagents include alcohols for esterification and ammonia for amidation .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Common reagents include alcohols and amines .

Major Products

-

Butane-1,4-diol: : Major products include tetrahydrofuran, butyrolactone, and various esters .

-

1,6-diisocyanatohexane: : Major products include polyurethanes and ureas .

-

Hexanedioic acid: : Major products include esters, amides, and salts .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Major products include urethanes and ureas .

Aplicaciones Científicas De Investigación

Chemistry

-

Butane-1,4-diol: : Used as a solvent and in the synthesis of tetrahydrofuran and butyrolactone .

-

1,6-diisocyanatohexane: : Used in the production of polyurethanes for coatings and adhesives .

-

Hexanedioic acid: : Used in the production of nylon-6,6 and as a precursor for various esters and amides .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Used in the production of polyurethanes for coatings and adhesives .

Biology and Medicine

-

Butane-1,4-diol: : Investigated for its potential use in drug delivery systems .

-

1,6-diisocyanatohexane: : Studied for its potential use in biomedical applications due to its biocompatibility .

-

Hexanedioic acid: : Used in the synthesis of biodegradable polymers .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Studied for its potential use in biomedical applications due to its biocompatibility .

Industry

-

Butane-1,4-diol: : Used in the production of spandex fibers, urethane elastomers, and copolyester ethers .

-

1,6-diisocyanatohexane: : Used in the production of automotive coatings and adhesives .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Used in the production of automotive coatings and adhesives .

Mecanismo De Acción

The mechanism of action for each component of this compound varies based on its functional groups and reactivity.

-

Butane-1,4-diol: : Acts as a solvent and a reactant in the synthesis of various chemicals. It undergoes cyclization, dehydrogenation, and esterification reactions .

-

1,6-diisocyanatohexane: : Reacts with alcohols and amines to form polyurethanes and ureas. It is used in coatings and adhesives due to its ability to form strong bonds .

-

Hexanedioic acid: : Undergoes typical carboxylic acid reactions, including esterification, amidation, and salt formation. It is used in the production of nylon-6,6 and biodegradable polymers .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Reacts with alcohols and amines to form urethanes and ureas. It is used in coatings and adhesives due to its ability to form strong bonds .

Comparación Con Compuestos Similares

Similar Compounds

-

Butane-1,4-diol: : Similar compounds include 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol .

-

1,6-diisocyanatohexane: : Similar compounds include toluene diisocyanate and methylene diphenyl diisocyanate .

-

Hexanedioic acid: : Similar compounds include glutaric acid and pimelic acid .

-

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: : Similar compounds include hexamethylene diisocyanate and toluene diisocyanate .

Uniqueness

-

Butane-1,4-diol: : Unique due to its versatility in undergoing various chemical reactions and its use as a solvent .

-

1,6-diisocyanatohexane: : Unique due to its biocompatibility and use in biomedical applications .

-

Hexanedioic acid: : Unique due to its role as a precursor in the production of nylon-6,6 .

-

**5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclo

Propiedades

Número CAS |

107934-19-0 |

|---|---|

Fórmula molecular |

C30H50N4O10 |

Peso molecular |

626.7 g/mol |

Nombre IUPAC |

butane-1,4-diol;1,6-diisocyanatohexane;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C12H18N2O2.C8H12N2O2.C6H10O4.C4H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h10H,4-7H2,1-3H3;1-6H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

Clave InChI |

SGKYXERXPBUXHL-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCCN=C=O)CCN=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Números CAS relacionados |

107934-19-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)